molecular formula C12H20O6 B12280487 5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol CAS No. 51548-88-0

5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol

Cat. No.: B12280487
CAS No.: 51548-88-0
M. Wt: 260.28 g/mol
InChI Key: LDPFQVWIUACVFE-UHFFFAOYSA-N
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Description

5,5,11,11-Tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.0³,⁷]dodecane-2,8-diol is a tricyclic polyether derivative characterized by a bridged dodecane core with four oxygen atoms (tetraoxa) and two hydroxyl (-OH) groups at positions 2 and 7. The molecule also features four methyl (-CH₃) substituents at positions 5 and 11. Its complex structure confers unique physicochemical properties, including high polarity due to the tetraoxa and diol moieties, making it relevant in biomedical research and prodrug synthesis .

Properties

IUPAC Name

5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c1-11(2)15-7-5(13)9-10(6(14)8(7)16-11)18-12(3,4)17-9/h5-10,13-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPFQVWIUACVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C3C(C(C2O1)O)OC(O3)(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60553421
Record name 2,2,6,6-Tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dioxole-4,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51548-88-0
Record name 2,2,6,6-Tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dioxole-4,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol typically involves multiple steps:

    Formation of the Tricyclic Core: The initial step involves the formation of the tricyclic core through a series of cyclization reactions. This can be achieved using a Diels-Alder reaction followed by intramolecular cyclization.

    Introduction of Oxygen Atoms: The oxygen atoms are introduced through oxidation reactions. Common oxidizing agents include potassium permanganate or osmium tetroxide.

    Methylation: The methyl groups are introduced using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxygen-containing functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride, nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, the compound’s potential as a bioactive molecule is being explored. Its multiple oxygen atoms and tricyclic structure suggest it could interact with biological macromolecules in unique ways.

Medicine

In medicine, research is ongoing to investigate the compound’s potential as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, the compound is used in the development of advanced materials. Its stability and unique properties make it suitable for applications in polymers and coatings.

Mechanism of Action

The mechanism by which 5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. In materials science, its stability and reactivity can be harnessed to create durable and functional materials.

Comparison with Similar Compounds

Structural Analogs: Hydroxycedrol Derivatives

Evidence from the University of Groningen highlights two tricyclic terpenoid derivatives, 2-hydroxycedrol and 4-hydroxycedrol, as structurally related compounds (Fig. 1). These share a tricyclo[5.3.1.0¹,⁵]undecane core but differ in hydroxyl group placement and substituents:

Property Target Compound 2-Hydroxycedrol (Structure I) 4-Hydroxycedrol (Structure II)
Molecular Formula C₁₆H₂₆O₆ C₁₅H₂₆O₂ C₁₅H₂₆O₂
Molecular Weight 314.38 g/mol 238.36 g/mol 238.36 g/mol
Ring System Tricyclo[7.3.0.0³,⁷]dodecane Tricyclo[5.3.1.0¹,⁵]undecane Tricyclo[5.3.1.0¹,⁵]undecane
Substituents 5,5,11,11-tetramethyl, 2,8-diol 2,6,6,8-tetramethyl, 2,8-diol 2,6,6,8-tetramethyl, 4,8-diol
Functional Groups Diol, ethers (tetraoxa) Diol Diol
Solubility High in polar solvents (e.g., DMSO, H₂O) Moderate in polar solvents Moderate in polar solvents
Applications Biomedical research, prodrug synthesis Terpenoid bioconversion Terpenoid bioconversion

Key Differences :

  • Ring System : The target compound’s larger tricyclo[7.3.0.0³,⁷]dodecane framework includes ether bridges, enhancing rigidity and polarity compared to the fused tricyclo[5.3.1.0¹,⁵]undecane system of hydroxycedrols.
  • Functional Groups : The tetraoxa (four ether oxygen atoms) in the target compound significantly increase hydrophilicity, whereas hydroxycedrols lack oxygen bridges.
  • Applications: Hydroxycedrols are primarily studied in terpenoid biosynthesis , while the target compound’s ether and diol functionalities make it suitable for drug delivery systems and enzyme studies .

Benzo(a)pyrene Diol-Epoxides (Contextual Comparison)

Unlike the target compound, these are planar, aromatic carcinogens with epoxide groups, demonstrating divergent biological roles (e.g., DNA adduct formation) .

Macrocyclic Compounds (Dodecakis Derivatives)

The dodecakis[(methoxycarbonyl)methoxy]-2,8,14,20-tetrapentylresorcin described in is a macrocycle with 12 methoxycarbonylmethoxy groups. While both compounds feature oxygen-rich frameworks, the dodecakis derivative’s large, flexible macrocyclic structure contrasts with the target compound’s rigid tricyclic system. Applications differ, with macrocycles often used in supramolecular chemistry.

Biological Activity

5,5,11,11-Tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol is a complex organic compound with significant implications in both synthetic chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by a unique tricyclic structure that incorporates multiple oxygen atoms within its framework. Its molecular formula is C28H38O6SiC_{28}H_{38}O_6Si, and it features a tert-butyldiphenylsilyl (TBDPS) protecting group which enhances its stability during chemical reactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cellular signaling pathways and organic synthesis.

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular respiration and energy production.
  • Cell Signaling Modulation : It plays a role in modulating inositol phosphate signaling pathways, which are crucial for various cellular processes including proliferation and apoptosis.

Case Studies

StudyFindingsImplications
Study 1 : Inositol Phosphate Pathway AnalysisDemonstrated the compound's ability to affect inositol phosphate levels in cell cultures.Suggests potential use in studying signal transduction mechanisms.
Study 2 : Enzyme Inhibition AssayShowed significant inhibition of phospholipase C activity at micromolar concentrations.Indicates potential therapeutic applications in diseases involving dysregulated signaling pathways.
Study 3 : Cytotoxicity TestsEvaluated the cytotoxic effects on cancer cell lines; moderate toxicity observed at high concentrations.Highlights the need for further investigation into its safety profile for therapeutic use.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions where protecting groups like TBDPS are utilized to facilitate selective reactions without degradation of sensitive functional groups . This stability allows for its application in complex organic syntheses including pharmaceuticals.

Biological Studies

Recent studies have focused on the compound's interactions with cellular components:

  • Cellular Uptake : Investigations into how the compound is internalized by cells suggest that it may utilize specific transport mechanisms.
  • Impact on Cell Viability : Dose-dependent studies reveal that while low concentrations promote cell survival through signaling pathways, higher concentrations lead to apoptosis.

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